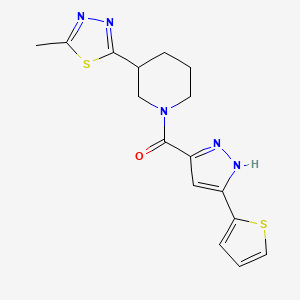![molecular formula C8H17Cl2N3O B2425921 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride CAS No. 2460754-79-2](/img/structure/B2425921.png)
1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound with the CAS Number: 2460754-79-2 . It has a molecular weight of 242.15 . The IUPAC name for this compound is 1,4,8-triazaspiro [5.5]undecan-5-one dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3O.2ClH/c12-7-8(11-5-4-10-7)2-1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Receptor Agonism and Structure-Activity Relationship
The compound 1,4,8-Triazaspiro[5.5]undecan-5-one; dihydrochloride and its derivatives exhibit high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. A study highlighted the synthesis and biochemical characterization of such compounds, leading to the discovery of potent ORL1 receptor agonists with good selectivity over other opioid receptors. These findings are crucial for understanding receptor-ligand interactions and developing new therapeutics targeting the ORL1 receptor system (Röver et al., 2000).
Crystal Structure and Thermodynamic Properties
A novel derivative coupled with a benzimidazole moiety was prepared, showcasing its crystal structure belonging to the triclinic, P-1 space group. Quantum chemical computations were conducted to study the molecule's optimized geometric structure, FT-IR spectra, electronic spectra, and thermodynamic properties. This research contributes to our understanding of the chemical and physical properties of spiro compounds, which is vital for the development of materials and pharmaceuticals (Zeng, Wang, & Zhang, 2021).
Synthesis and Properties
The synthesis of 1,4,8-Triazaspiro[5.5]undecan-5-one; dihydrochloride derivatives demonstrates the ability to create mono- and di-substituted derivatives through bromination, cyanoethylation, and alkylation processes. These methods provide valuable insights into the chemical synthesis of complex structures, which is essential for pharmaceutical research and development (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Bioactivity and Synthesis of Derivatives
A review discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, highlighting their potential for treating obesity, pain, and various other disorders. This underlines the significance of these compounds in medicinal chemistry and drug discovery, offering pathways to novel therapeutic agents (Blanco‐Ania, Heus, & Rutjes, 2017).
Antiviral Potential
Research on the compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) showed it to be a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1. This highlights the potential of spiro compounds in developing new strategies for HIV treatment and prevention (Watson et al., 2005).
Mechanism of Action
While the mechanism of action for this specific compound isn’t available, a related compound, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, has been studied as potent and selective METTL3 inhibitors . METTL3 is a part of the m6A regulation machinery, which plays a key role in various diseases including several types of cancer, type 2 diabetes, and viral infections .
Safety and Hazards
properties
IUPAC Name |
1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(11-5-4-10-7)2-1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRSBUMSXETOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)
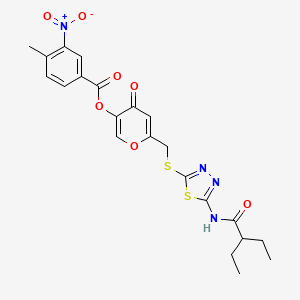
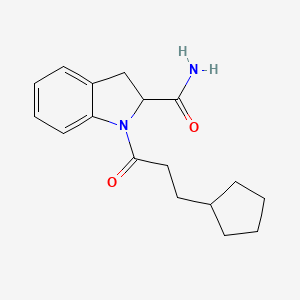
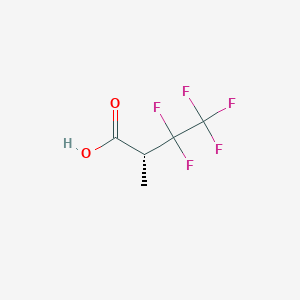
![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)
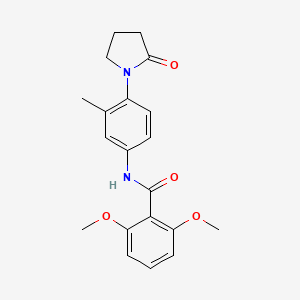
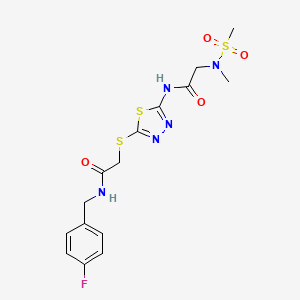
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

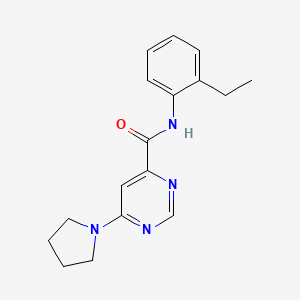
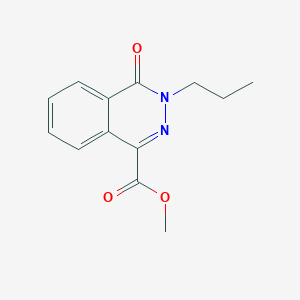
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
